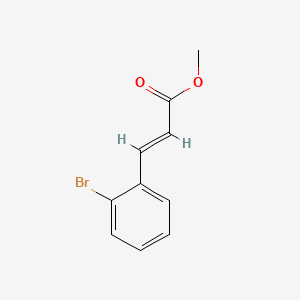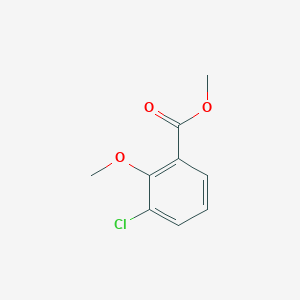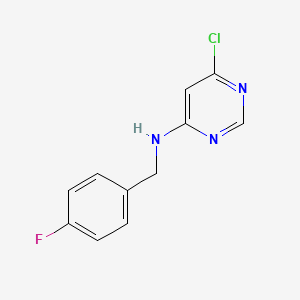
(6-Chloro-pyrimidin-4-yl)-(4-fluoro-benzyl)-amine
Vue d'ensemble
Description
(6-Chloro-pyrimidin-4-yl)-(4-fluoro-benzyl)-amine, also known as CPFBA, is a novel synthetic compound that has recently been developed for use in scientific research. CPFBA is a small molecule that can be easily synthesized, and is known for its unique biochemical and physiological effects. CPFBA has a wide range of applications in scientific research, and is being explored as a potential therapeutic agent for various diseases.
Applications De Recherche Scientifique
Pesticidal Activities
- Pyrimidin-4-amine derivatives, including structures similar to (6-Chloro-pyrimidin-4-yl)-(4-fluoro-benzyl)-amine, have been studied for their potential as pesticides. These compounds have shown significant insecticidal and fungicidal activities against various pests and fungi, with broad-spectrum efficacy (Liu et al., 2021).
Antibacterial Properties
- Certain pyrimidin-4-amine derivatives have demonstrated antibacterial activity. This includes compounds structurally similar to (6-Chloro-pyrimidin-4-yl)-(4-fluoro-benzyl)-amine, which were effective against both Gram-positive and Gram-negative bacteria (Murugavel et al., 2015).
Antitumor Applications
- Some pyrimidin-4-amine compounds, including those related to (6-Chloro-pyrimidin-4-yl)-(4-fluoro-benzyl)-amine, are important intermediates in the synthesis of antitumor drugs, particularly small molecular inhibitors used in cancer treatment (Gan et al., 2021).
Anticancer Potential
- Isoxazole derivatives of pyrimidin-2-amine, which are chemically related to (6-Chloro-pyrimidin-4-yl)-(4-fluoro-benzyl)-amine, have been synthesized and evaluated for their anticancer activity. These compounds have shown effectiveness against various cancer cell lines, indicating potential as anticancer agents (Kumbhare et al., 2014).
Corrosion Inhibition
- Benzylidene-pyrimidin-2-yl-amine derivatives, closely related to (6-Chloro-pyrimidin-4-yl)-(4-fluoro-benzyl)-amine, have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds have shown effective corrosion inhibition capabilities (Ashassi-Sorkhabi et al., 2005).
Antifungal Properties
- Derivatives of pyrimidin-2-amine, similar to (6-Chloro-pyrimidin-4-yl)-(4-fluoro-benzyl)-amine, have been synthesized and evaluated for their antifungal effects. These compounds have shown promising results against various types of fungi, indicating potential as antifungal agents (Jafar et al., 2017).
HIV-1 Infection Impact
- Some pyrimidin-4(3H)-one derivatives, related to (6-Chloro-pyrimidin-4-yl)-(4-fluoro-benzyl)-amine, have been studied for their effects on HIV-1-infected cells and HIV-1 reverse transcriptase enzymes. These studies indicate potential applications in HIV-1 treatment (Rotili et al., 2014).
Anti-HIV-1 Agents
- Alkyl- and dialkyl-pyrimidinones, chemically related to (6-Chloro-pyrimidin-4-yl)-(4-fluoro-benzyl)-amine, have been developed as a new class of anti-HIV-1 agents. These compounds exhibit a unique structure-activity relationship, suggesting their potential in HIV-1 treatment (Nawrozkij et al., 2008).
Biological Activity
- A series of pyrimidin-4-amine derivatives, including those structurally related to (6-Chloro-pyrimidin-4-yl)-(4-fluoro-benzyl)-amine, have been synthesized and evaluated for their antibacterial and antioxidant activities. These compounds have shown varying levels of efficacy, indicating potential biological applications (Maheswaran et al., 2012).
Propriétés
IUPAC Name |
6-chloro-N-[(4-fluorophenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3/c12-10-5-11(16-7-15-10)14-6-8-1-3-9(13)4-2-8/h1-5,7H,6H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVPHLWTSQJTPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC(=NC=N2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-pyrimidin-4-yl)-(4-fluoro-benzyl)-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



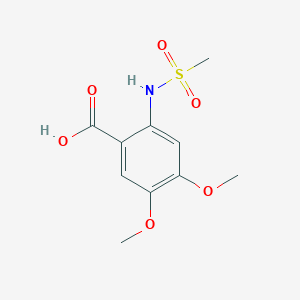
![3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid](/img/structure/B3043800.png)



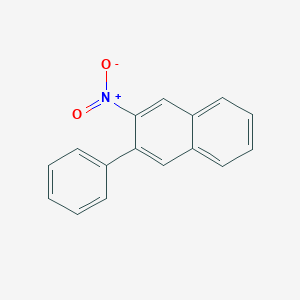
![3-[2-Amino-1-(2-thienylsulphonyl)ethyl]pyridine](/img/structure/B3043807.png)
![2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid](/img/structure/B3043811.png)
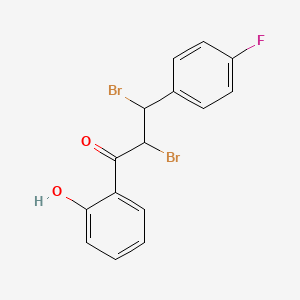
![[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B3043815.png)
![Ethyl {4-[(chloroacetyl)amino]phenyl}acetate](/img/structure/B3043816.png)

